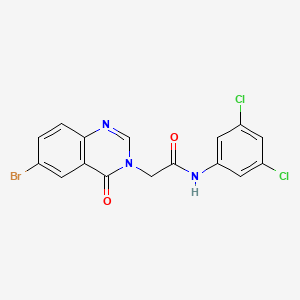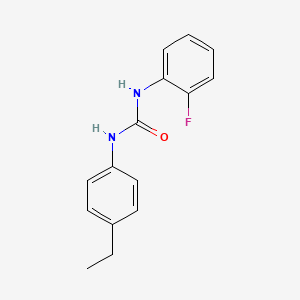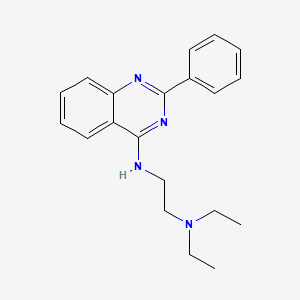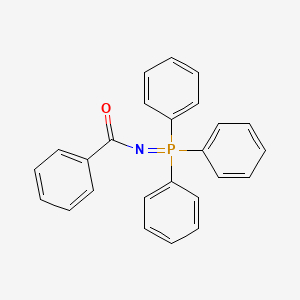![molecular formula C14H26O3Si B11948513 2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester CAS No. 90147-64-1](/img/structure/B11948513.png)
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester is an organic compound with a complex structure that includes a cyclohexene ring, a propanoic acid moiety, and a trimethylsilyl group. This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester typically involves the reaction of 2-cyclohexene-1-propanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, often using reagents like fluoride ions to replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Fluoride ions, typically from sources like tetrabutylammonium fluoride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its reactivity with various reagents. The trimethylsilyl group can be easily removed under mild conditions, making it a useful protecting group in organic synthesis. The cyclohexene ring can undergo various transformations, including hydrogenation and oxidation, allowing for the formation of a wide range of products.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, propyl ester: Similar structure but with a propyl ester group.
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, butyl ester: Similar structure but with a butyl ester group.
Uniqueness
The ethyl ester variant is unique due to its specific reactivity and stability, making it particularly useful in certain synthetic applications where other esters might not perform as well.
Properties
CAS No. |
90147-64-1 |
|---|---|
Molecular Formula |
C14H26O3Si |
Molecular Weight |
270.44 g/mol |
IUPAC Name |
ethyl 3-(3-trimethylsilyloxycyclohex-2-en-1-yl)propanoate |
InChI |
InChI=1S/C14H26O3Si/c1-5-16-14(15)10-9-12-7-6-8-13(11-12)17-18(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
ZDBIYPYXQWBGAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCCC(=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)






![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)

![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)

![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)
